N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO2/c1-19(24-2,15-7-5-8-16(20)12-15)13-22-18(23)11-10-14-6-3-4-9-17(14)21/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHYWFKXLFGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide typically involves a multi-step process. The initial step often includes the formation of the intermediate compounds through reactions such as halogenation, alkylation, and esterification. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide is being investigated for its potential pharmacological properties. Key areas of research include:
- Analgesic Effects : Similar compounds have shown promise in pain management, particularly in the context of opioid alternatives. Studies suggest that modifications to the structure can enhance efficacy while reducing side effects associated with traditional opioids .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Anticancer Activity : Preliminary studies on related compounds suggest that they may exhibit selective cytotoxicity against various cancer cell lines. Mechanisms of action often involve apoptosis induction and cell cycle arrest .
Materials Science
The unique structural features of this compound make it a candidate for developing advanced materials:
- Organic Semiconductors : The compound's electronic properties are being explored for use in organic electronics, including transistors and photovoltaic devices .
- Conductive Polymers : Its ability to act as a building block in polymer synthesis could lead to innovative applications in flexible electronics and sensors .
Biological Research
This compound is also utilized in various biological studies:
- Enzyme Inhibition Studies : The compound is used to investigate its interactions with specific enzymes, providing insights into potential therapeutic targets in metabolic pathways .
- Receptor Binding Studies : Research focusing on how this compound interacts with various receptors can elucidate its mechanism of action and potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Potential opioid alternative | |
| Anti-inflammatory | Modulates inflammation markers | |
| Anticancer | Induces apoptosis in cancer cells |
- Analgesic Development : A study exploring structural modifications of similar compounds revealed that certain analogs exhibited enhanced analgesic properties without the severe side effects typical of conventional opioids. This research underscores the potential for this compound as a safer alternative .
- Cancer Treatment Research : Investigations into related compounds demonstrated significant selective cytotoxicity against melanoma cells, suggesting that this compound may also possess similar anticancer properties. These findings highlight the importance of further research into its mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a comparative analysis based on substituent variations, synthesis, and physicochemical properties:
Key Findings
Substituent Effects on Physicochemical Properties: The fluorophenyl position (ortho vs. para) influences polarity and retention time. For example, 3t (4-fluorophenyl) has a shorter tR (8.1 min) than 3s (3-fluorophenyl, 8.2 min), suggesting subtle polarity differences .
Synthetic Feasibility :
- Analogs like 3s and 3t were synthesized via silica gel chromatography with moderate yields (26–44%) and variable purity (55–73%), indicating challenges in isolating structurally complex propanamides .
- The target compound’s methoxypropyl group may simplify purification compared to piperazine-containing analogs (e.g., 3s), which require additional steps to resolve stereochemistry .
Structural Diversity and Pharmacological Implications: Piperazine/piperidine moieties (e.g., in 3s and ) are common in CNS-targeting drugs, but their absence in the target compound may redirect its biological activity toward peripheral targets.
Notes
Limitations : Direct pharmacological or toxicological data for the target compound are absent in the evidence. Comparisons are extrapolated from structural analogs.
Synthetic Recommendations : Optimizing coupling reactions (e.g., using HATU or EDC/NHS) may improve yields and purity for future analogs .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide, with the CAS number 1795296-18-2, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 1795296-18-2 |
The compound features a complex structure that includes a chlorophenyl group and a fluorophenyl group, which are significant for its biological interactions.
The biological activity of this compound has been investigated in various studies. It is hypothesized that the compound interacts with specific receptors in the central nervous system, particularly those related to serotonin pathways. This interaction may influence neurotransmitter release and receptor activation, potentially leading to therapeutic effects.
Pharmacological Studies
- Serotonin Receptor Binding : Research indicates that compounds structurally similar to this compound exhibit selective binding affinity for serotonin receptors. For instance, studies on related compounds have shown significant activity at the 5-HT6 receptor with IC values in the nanomolar range, suggesting potential applications in treating mood disorders and cognitive dysfunctions .
- In Vitro Assays : In vitro studies have demonstrated that this compound can modulate cellular responses to serotonin. These assays typically measure changes in intracellular signaling pathways and receptor activation, providing insight into the compound's efficacy as a therapeutic agent.
Case Studies
- Case Study 1 : A study investigating the effects of similar compounds on anxiety-related behaviors in animal models found that modifications in the molecular structure significantly altered receptor binding profiles and behavioral outcomes. The findings suggest that this compound could also exhibit anxiolytic properties, warranting further investigation .
- Case Study 2 : Another case study explored the compound's effects on neurodegenerative diseases. It was found that related compounds could enhance neuroprotective mechanisms through modulation of inflammatory pathways, indicating a potential application for this compound in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
